Copeptin (human)
Übersicht
Beschreibung
Copeptin is the carboxyl-terminus of the arginine vasopressin (AVP) precursor peptide. AVP plays essential roles in fluid and osmotic balance, cardiovascular homeostasis, and regulation of endocrine stress response. Copeptin, released in an equimolar manner with AVP from the neurohypophysis, has emerged as a stable and simple-to-measure surrogate marker of AVP. Its enormous potential in clinical practice has been recognized .
Synthesis Analysis
Copeptin is a leucine-rich glycopeptide with a molecular mass of approximately 4 kDa. It was first discovered in the posterior pituitary of pigs, and its 39 amino acid sequence was determined in 1981 for humans .
Molecular Structure Analysis
The amino acid sequence of human copeptin is: ASDRSNATQLDGPAGALLLRLVQLAGAPEPFEPAQPDAY .
Wissenschaftliche Forschungsanwendungen
Copeptin in Cardiovascular and Renal Diseases
Copeptin, as a stable and sensitive surrogate marker for AVP release, is crucial in understanding cardiovascular and renal functions. It reflects vasopressin concentration in human plasma and serum, offering insights into a range of cardiovascular diseases like heart failure, myocardial infarction, and stroke (Morgenthaler, 2010).
Prognostic Value in Acute Myocardial Infarction
Research demonstrates copeptin's role as a cardiovascular biomarker, particularly in acute myocardial infarction (AMI). It is released equimolar to vasopressin into circulation and is a promising marker amendatory to established markers like troponins (Boeckel et al., 2016).
Copeptin for Rapid Rule-Out of Acute Myocardial Infarction
Copeptin, recognized as a marker of endogenous stress, is valuable in rapid rule-out strategies for acute myocardial infarction, especially when used alongside cardiac troponin. This dual-marker approach enhances the diagnostic accuracy and negative predictive value for AMI (Mueller et al., 2018).
Utility in Chronic Heart Failure
The complementary role of copeptin and cardiac troponin T (cTnT) in chronic stable heart failure can be utilized for identifying high-risk patients. Copeptin's elevated levels post-myocardial infarction predict adverse outcomes in such scenarios (Tentzeris et al., 2011).
Diagnostic and Prognostic Applications
Copeptin serves as a diagnostic marker in various diseases, such as sepsis, pneumonia, chronic obstructive pulmonary failure, heart failure, and myocardial infarction. It mirrors the amount of vasopressin in circulation, thereby reflecting individual stress levels and contributing to salt and volume regulation (Katan et al., 2008).
Copeptin in Critical Care
In life-threatening conditions, copeptin is crucial for determining disease prognosis, mortality, and guiding treatment modalities. It is an independent indicator for prognosis and mortality in critical patients (Yilman et al., 2015).
Role in Emergency Department
Copeptin's measurement is useful in emergency settings for risk stratification, especially in patients with acute diseases like lower respiratory tract infection, heart disease, and stroke. Its levels provide vital information for timely decision-making (Nickel et al., 2012).
Copeptin as a Biomarker in Cardiac Disease
Copeptin has shown promise as a diagnostic or prognostic biomarker in various cardiovascular conditions, surpassing traditional markers like cTn and BNP in some scenarios, particularly in the early rule-out of myocardial infarction and heart failure diagnosis (Giannopoulos et al., 2013).
Copeptin in Type 2 Diabetes
In patients with type 2 diabetes, copeptin serves as an important marker associated with cardiovascular and all-cause mortality. However, its role in improving risk prediction beyond current clinical markers needs further investigation (Riphagen et al., 2013).
Copeptin in Syncope Diagnosis
Copeptin's role in diagnosing syncope, as a stress hormone and marker of acute disease, has been explored to determine its diagnostic sensitivity and specificity compared to patients with falls and mild trauma (Lagi et al., 2013).
Wirkmechanismus
- Rapid rule-out of acute myocardial infarction (AMI) : Elevated copeptin levels aid in early identification of AMI .
- Mortality prediction in heart failure (HF) : High copeptin levels correlate with poor outcomes in HF patients .
- Stroke prognosis : Copeptin has implications for stroke risk assessment .
Eigenschaften
IUPAC Name |
methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLSSGMCMXZJD-WSNPYAIDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.